molecular formula C20H28F2N2O B5336127 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

Numéro de catalogue: B5336127
Poids moléculaire: 350.4 g/mol
Clé InChI: DNQFUEYXGSOSGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperidine derivative and belongs to the class of compounds known as dopamine reuptake inhibitors.

Mécanisme D'action

The mechanism of action of 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn enhances dopaminergic neurotransmission. This mechanism of action has been shown to be effective in improving symptoms associated with neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to increase the concentration of dopamine in the synaptic cleft, which leads to enhanced dopaminergic neurotransmission. This, in turn, improves symptoms associated with neurological disorders such as Parkinson's disease and ADHD. Additionally, this compound has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the treatment of these disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is its high affinity and selectivity for the dopamine transporter. This makes it a promising candidate for the treatment of various neurological disorders. Additionally, this compound has a low potential for abuse and addiction, which is a significant advantage over other dopamine reuptake inhibitors.
However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its potential side effects, which may limit its use in clinical settings.

Orientations Futures

There are several future directions for the study of 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine. One direction is to investigate the potential use of this compound in the treatment of other neurological disorders such as depression and anxiety. Additionally, further research is needed to determine the potential side effects of this compound and its long-term safety profile. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration in clinical settings. Finally, the development of novel analogs of this compound with improved solubility and selectivity may lead to the discovery of more effective treatments for neurological disorders.

Méthodes De Synthèse

The synthesis method of 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine involves the reaction of 3,4-difluorophenylacetonitrile with 1-(3-oxo-3-(1-pyrrolidinyl)propyl)piperidine-2,6-dione in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain the final compound.

Applications De Recherche Scientifique

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to have high affinity and selectivity for the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.

Propriétés

IUPAC Name

3-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2O/c21-18-8-7-16(14-19(18)22)5-6-17-4-3-10-23(15-17)13-9-20(25)24-11-1-2-12-24/h7-8,14,17H,1-6,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQFUEYXGSOSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCN2CCCC(C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.